2-Amino-4,5-dichlorobenzenesulfonic acid
Overview
Description
2-Amino-4,5-dichlorobenzenesulfonic acid is a chemical compound that is part of the benzenesulfonic acid family, which includes various derivatives with different substituents on the benzene ring. These compounds are often used as intermediates in the synthesis of dyes, pigments, and other chemicals. The presence of amino and sulfonic acid functional groups makes these compounds versatile for chemical reactions and useful in various industrial applications.
Synthesis Analysis
The synthesis of benzenesulfonic acid derivatives can involve multiple steps, including nitration, sulfonation, and amination. For example, the improvement of the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid was achieved by optimizing reaction conditions, which led to a significant increase in yield from 65.7% to 91% . This demonstrates the importance of optimizing synthesis parameters to achieve higher efficiency and better yields in the production of such compounds.
Molecular Structure Analysis
The molecular structure of benzenesulfonic acid derivatives can be complex, with the potential for polymorphism as seen in the case of 2,4-diaminobenzenesulfonic acid (DBSA). This compound has been found to have multiple solid-state forms, including a monohydrate, a dimorphic hydrate, an anhydrate, and two polymorphic forms of the hydrochloride . The molecular structure can significantly influence the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Benzenesulfonic acid derivatives can participate in various chemical reactions due to their functional groups. For instance, the synthesis of noncentrosymmetric cocrystals from 2-amino-5-nitropyridine and achiral benzenesulfonic acids demonstrates the ability of these compounds to form complex structures with potential applications in nonlinear optical materials . The reactivity of these compounds can be tailored by modifying the substituents on the benzene ring, leading to a wide range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonic acid derivatives are influenced by their molecular structure. For example, the noncentrosymmetric cocrystals formed with 2-amino-5-nitropyridine have high melting points around 200°C, indicating thermal stability . The solubility, melting point, and other physical properties can be critical for the practical applications of these compounds, such as in the synthesis of pigments or as linkers in drug development .
Scientific Research Applications
Crystal Structure Studies
- The compound 2-Amino-4,5-dichlorobenzenesulfonic acid has been utilized in the study of crystal structures. For instance, in the compound Ag2(C14H14N4)22·4H2O, it acts as a counteranion and is involved in forming a three-dimensional network through intermolecular hydrogen bonds, contributing to understanding molecular interactions in crystalline materials (Liu, Chi, & Wang, 2008).
Synthesis of Dye Intermediates
- 2-Amino-4,5-dichlorobenzenesulfonic acid is significant in the synthesis of dye intermediates. An example includes its role in the production of Sodium Bromide Acid Dye Intermediate, illustrating its importance in industrial applications related to coloration and dyeing processes (Yingtang, 2010).
Chromogenic Systems in Clinical Chemistry
- This compound plays a role in chromogenic detection systems. It was used in an enzymatic assay of uric acid in serum and urine, showcasing its application in clinical chemistry and diagnostic methods (Fossati & Prencipe, 2010).
Electrochemical Synthesis
- Electrochemical studies have utilized 2-Amino-4,5-dichlorobenzenesulfonic acid. For example, its role in the electrochemical synthesis of new organosulfone derivatives highlights its potential in creating novel chemical compounds with specific applications (Nematollahi & Varmaghani, 2008).
Safety And Hazards
The safety information for 2-Amino-4,5-dichlorobenzenesulfonic acid includes several hazard statements: H315 and H319 . Precautionary statements include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It’s recommended to keep it in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
2-amino-4,5-dichlorobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLDPNVZTZIVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074921 | |
Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074921 | |
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Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dichlorobenzenesulfonic acid | |
CAS RN |
6331-96-0 | |
Record name | 2-Amino-4,5-dichlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6331-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dichloroaniline-6-sulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331960 | |
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Record name | 6331-96-0 | |
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Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |
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Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5-dichlorobenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.996 | |
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Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROANILINE-6-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPR3EJU6CK | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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